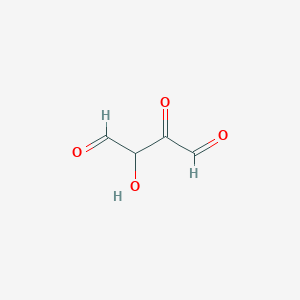
2-Hydroxy-3-oxobutanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-oxobutanedial, also known as 2-hydroxy-3-oxobutanal, is an organic compound with the molecular formula C4H6O3. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry. The compound is characterized by the presence of both hydroxyl and oxo functional groups, making it a valuable building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxy-3-oxobutanedial typically involves the oxidation of acetoacetate in the presence of an oxidant. The process can be summarized in the following steps :
Oxidation Reaction: Acetoacetate is added to a solvent, followed by the addition of an oxidant. The reaction mixture is stirred until the oxidation is complete.
Condensation Reaction: The oxidized product is then reacted with a carbonic ester in the presence of an alkali to form an intermediate compound.
Hydrolysis Reaction: The intermediate compound is hydrolyzed in water containing a catalyst, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient, environmentally friendly, and cost-effective. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The key advantages of these methods include simplicity, ease of operation, and scalability for mass production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-oxobutanedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxy-3-oxobutanedial has a wide range of applications in scientific research, including:
Biology: The compound is used in studies related to metabolic pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-oxobutanedial involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The hydroxyl and oxo functional groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-oxopentane diacid: Similar in structure but with an additional carbon atom and carboxylic acid groups.
3-Hydroxybutanone (Acetoin): A related compound with similar functional groups but different reactivity and applications.
2,3-Butanediol: Another related compound with hydroxyl groups but lacking the oxo group.
Uniqueness
2-Hydroxy-3-oxobutanedial is unique due to its combination of hydroxyl and oxo functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and serve as a building block for complex molecules makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
405512-00-7 |
|---|---|
Molecular Formula |
C4H4O4 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
2-hydroxy-3-oxobutanedial |
InChI |
InChI=1S/C4H4O4/c5-1-3(7)4(8)2-6/h1-3,7H |
InChI Key |
JWBVDBDNUQOADG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C(=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















